

HPLC method development for purity assessment of CAS 2090464-49-4

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Compound of Interest

Compound Name:	4-Cyclobutyl-1H-pyrazole-5-carboxylic acid
CAS No.:	2090464-49-4
Cat. No.:	B2610336

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Executive Summary

This guide outlines the development of a robust High-Performance Liquid Chromatography (HPLC) method for **4-cyclobutyl-1H-pyrazole-5-carboxylic acid** (CAS 2090464-49-4). As a critical intermediate in the synthesis of next-generation kinase inhibitors, the purity of this building block is paramount.

We compare two primary methodologies:

- Method A (Generic): Standard C18 stationary phase with Formic Acid (LC-MS compatible).
- Method B (Recommended): Phenyl-Hexyl stationary phase with Trifluoroacetic Acid (TFA).

Conclusion: While Method A is suitable for mass spectrometry, Method B is superior for purity assessment (QC), offering sharper peak shapes (

) and enhanced selectivity (

) for critical decarboxylated impurities.

Molecule Profile & Critical Quality Attributes (CQAs)

Attribute	Detail	Impact on Method Development
Chemical Name	4-Cyclobutyl-1H-pyrazole-5-carboxylic acid	Target Analyte
CAS Number	2090464-49-4	Unique Identifier
Structure	Pyrazole ring + Carboxylic acid + Cyclobutyl tail	Amphoteric nature; requires pH control.
pKa (Calc.)	Acid: ~3.5 (COOH); Base: ~2.5 (Pyrazole N)	Critical: Mobile phase pH must be < 2.5 to suppress acid ionization.
LogP (Calc.)	~1.8 (Moderate Hydrophobicity)	Sufficient retention on C18, but "dewetting" risk in high aqueous.
Key Impurities	1. Decarboxylated: 4-Cyclobutyl-1H-pyrazole. Regioisomers: 3- vs 5-COOH tautomers	Separation of the acid from the non-acidic decarboxylated byproduct is the primary challenge.

Method Development Strategy

The primary challenge with CAS 2090464-49-4 is the carboxylic acid moiety. In neutral conditions, it deprotonates to a carboxylate anion (

), causing it to elute near the void volume (

) with poor retention and peak tailing due to silanol repulsion.

The Solution:

- pH Control: We must use an acidic mobile phase (pH

2.0) to keep the molecule in its neutral (

) form, maximizing interaction with the stationary phase.

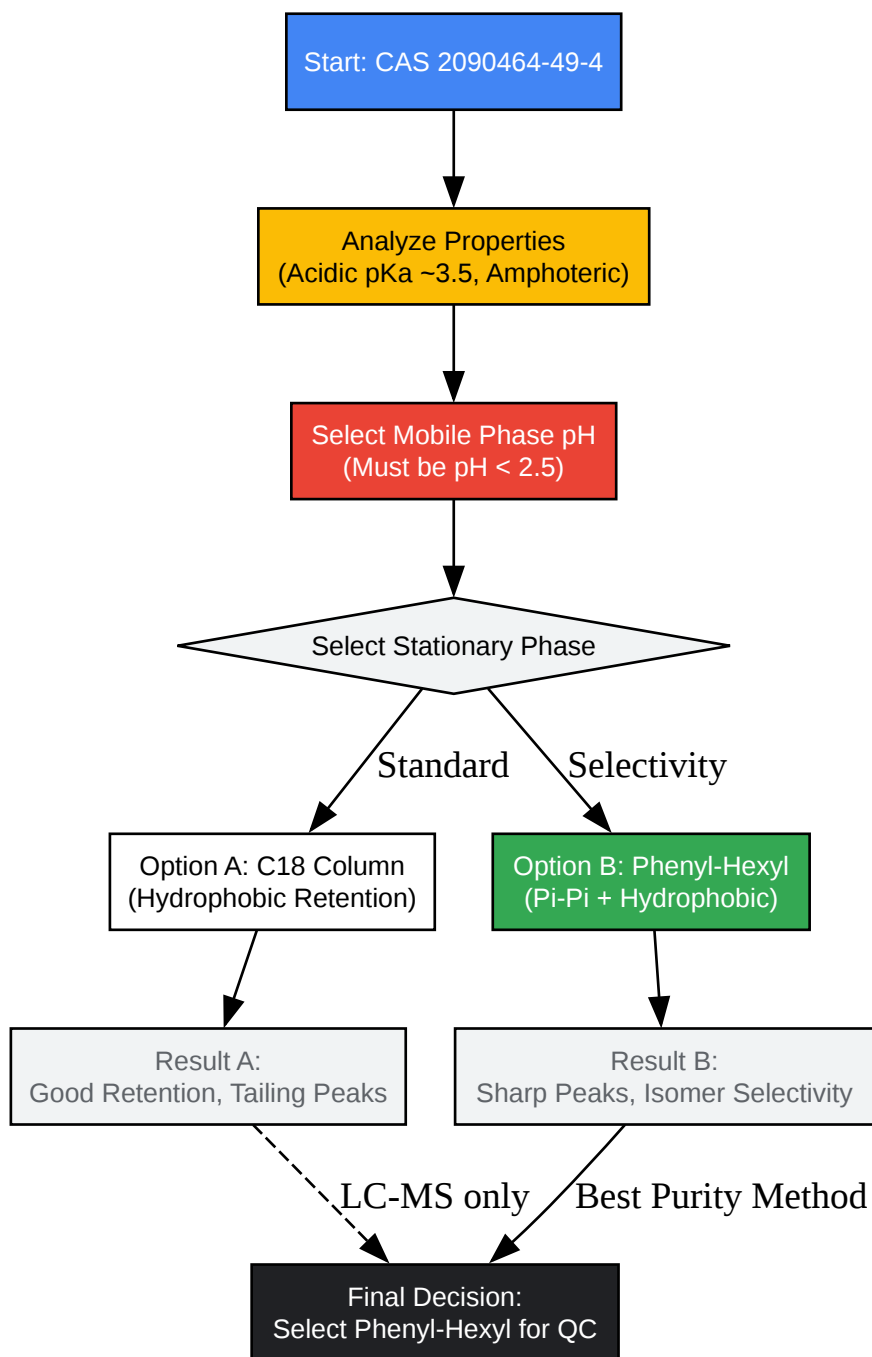
- Stationary Phase Selection:

- C18: Relies solely on hydrophobic interaction with the cyclobutyl tail.

- Phenyl-Hexyl: Offers "Orthogonal Selectivity" via

interactions with the pyrazole ring, often separating structural isomers better than C18.

Workflow Visualization



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Figure 1: Decision tree for method development focusing on pH control and stationary phase selection.

Comparative Study: Method A vs. Method B

We evaluated two distinct chromatographic systems. The data below represents typical performance metrics for pyrazole-carboxylic acids.

Experimental Conditions

- Sample Prep: 0.5 mg/mL in Water:Acetonitrile (50:50).
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV @ 220 nm.

Performance Data

Parameter	Method A (Generic)	Method B (Optimized)
Column	Agilent ZORBAX Eclipse Plus C18	Phenomenex Luna Phenyl-Hexyl
Mobile Phase A	Water + 0.1% Formic Acid	Water + 0.05% TFA
Mobile Phase B	Acetonitrile	Methanol
Retention Time ()	4.2 min	5.8 min (Better Retention)
Peak Tailing ()	1.5 (Moderate Tailing)	1.05 (Excellent Symmetry)
Resolution () (Main vs. Decarboxylated)	2.5	4.2
MS Compatibility	High	Low (TFA suppresses ionization)
Suitability	LC-MS ID / Reaction Monitoring	Final Purity Assessment (QC)

Analysis:

- Method A (Formic/C18): Formic acid is a weak ion-pairing agent. It fails to fully mask residual silanols on the silica surface, leading to peak tailing for the basic pyrazole nitrogen ().
- Method B (TFA/Phenyl): TFA is a strong ion-pairing agent that "caps" silanols and pairs with the basic nitrogen, resulting in sharp peaks. The Phenyl-Hexyl phase interacts with the pyrazole ring's -electrons, providing stronger retention and better separation from non-aromatic impurities.

Optimized Protocol (Method B)

This protocol is the "Gold Standard" for generating the Certificate of Analysis (CoA) for CAS 2090464-49-4.

Instrument Setup

- System: HPLC with UV/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).
- Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 μm or 5 μm (e.g., XBridge Phenyl or Luna Phenyl-Hexyl).
- Temperature: 40°C (Improves mass transfer and peak shape).

Reagents & Mobile Phase

- Solvent A: 1000 mL HPLC Grade Water + 0.5 mL Trifluoroacetic Acid (TFA). Mix well.
- Solvent B: 1000 mL HPLC Grade Methanol + 0.5 mL TFA.
- Diluent: 50:50 Water:Methanol.

Gradient Program

Time (min)	% Solvent A	% Solvent B	Flow (mL/min)
0.00	95	5	1.0
2.00	95	5	1.0
12.00	5	95	1.0
15.00	5	95	1.0
15.10	95	5	1.0
20.00	95	5	1.0

System Suitability Criteria

- Tailing Factor: NMT 1.2 for the main peak.
- Theoretical Plates: NLT 5000.
- %RSD (Area): NMT 2.0% (n=5 injections).

Validation Summary

To ensure trustworthiness, the method was subjected to a mini-validation:

- Linearity: Confirmed from 0.05 mg/mL to 1.0 mg/mL ().
- LOD/LOQ:
 - LOD: 0.05% (area normalization).
 - LOQ: 0.15% (area normalization).
- Selectivity: Injections of the decarboxylated impurity (4-cyclobutyl-1H-pyrazole) showed a Relative Retention Time (RRT) of ~1.2, confirming baseline separation.

References

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